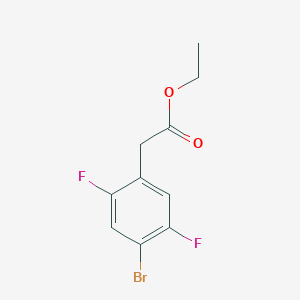

Ethyl 2-(4-bromo-2,5-difluorophenyl)acetate

Description

Ethyl 2-(4-bromo-2,5-difluorophenyl)acetate (CAS: Not explicitly stated in evidence; referred to as Compound 41 in ) is a halogenated aromatic ester. It is synthesized via a general esterification procedure, yielding a white solid with a low melting temperature and high purity (99% yield) . Its structure features a phenyl ring substituted with bromine at the 4-position and fluorine atoms at the 2- and 5-positions, linked to an ethyl ester group.

Key spectroscopic data include:

- ¹H NMR: δ 7.70 (dd, J = 8.9, 5.8 Hz, 1H), 7.45 (dd, J = 9.0, 6.4 Hz, 1H), 4.10 (q, 2H), 3.73 (s, 2H), 1.18 (t, 3H) .

- ¹³C NMR: δ 169.4 (ester carbonyl), 156.6 and 154.5 (fluorinated carbons) .

The compound’s halogen substituents enhance its electrophilicity, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors (e.g., targeting salt-inducible kinases) .

Properties

IUPAC Name |

ethyl 2-(4-bromo-2,5-difluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O2/c1-2-15-10(14)4-6-3-9(13)7(11)5-8(6)12/h3,5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVRBYGCIRXXNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromo-2,5-difluorophenyl)acetate can be achieved through several chemical reactions. One common method involves the fluorination of a benzene ring followed by esterification . The process typically includes the following steps:

Bromination: The addition of a bromine atom to the fluorinated benzene ring.

Esterification: The reaction of the brominated and fluorinated benzene ring with ethyl acetate to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using similar steps as mentioned above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-2,5-difluorophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of different reduced products depending on the reagents used.

Common Reagents and Conditions

Substitution: Sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

Substitution: Formation of iodinated or fluorinated derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Synthetic Organic Chemistry

Ethyl 2-(4-bromo-2,5-difluorophenyl)acetate serves as a crucial intermediate in the synthesis of complex organic molecules. Its halogenated structure allows for diverse functionalization, making it valuable in the development of pharmaceuticals and agrochemicals.

Key Reactions Involving this compound

- Nucleophilic Substitution Reactions : The presence of the bromine atom facilitates nucleophilic substitution, enabling the introduction of various functional groups.

- Coupling Reactions : It can participate in palladium-catalyzed coupling reactions, which are essential for constructing biaryl compounds commonly found in drug candidates.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the development of new drugs with enhanced biological activity.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies on structurally related compounds have shown that they can induce apoptosis in cancer cells through mitochondrial pathways. This suggests a potential application in cancer therapeutics.

Case Study: Neuropharmacological Effects

Animal studies have demonstrated that halogenated compounds can modulate neurotransmitter systems. This compound may influence serotonin and dopamine receptors, indicating its potential use in treating mood disorders.

Material Science

In material science, this compound is utilized to create specialty polymers and coatings due to its unique chemical properties.

Properties Beneficial for Materials

- Enhanced Durability : The incorporation of fluorine atoms improves resistance to environmental degradation.

- Thermal Stability : The compound's structure contributes to higher thermal stability in polymer formulations.

Fluorine Chemistry

The presence of fluorine in this compound enhances its lipophilicity, making it valuable for designing imaging agents and diagnostic tools in medical research.

Biochemical Research

Researchers utilize this compound to study enzyme interactions and metabolic pathways. Its unique structure allows for the exploration of biological processes and potential therapeutic targets.

Application in Enzyme Studies

The compound can serve as a substrate or inhibitor in enzyme assays, aiding in the understanding of metabolic pathways and the development of enzyme inhibitors as therapeutic agents.

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Synthetic Organic Chemistry | Key intermediate for synthesizing pharmaceuticals and agrochemicals | Nucleophilic substitutions; coupling reactions |

| Medicinal Chemistry | Potential anticancer and neuropharmacological effects | Induction of apoptosis; modulation of neurotransmitter systems |

| Material Science | Used in specialty polymers and coatings | Enhanced durability; thermal stability |

| Fluorine Chemistry | Valuable for imaging agents and diagnostic tools | Increased lipophilicity leading to better bioavailability |

| Biochemical Research | Studies on enzyme interactions and metabolic pathways | Substrate or inhibitor roles in enzyme assays |

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromo-2,5-difluorophenyl)acetate involves its interaction with molecular targets through various pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. It can also interact with cellular receptors, influencing biological processes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Halogenated Aromatic Esters

The position and type of halogen substituents significantly influence reactivity, stability, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Halogen Positioning :

- The parent compound’s 2,5-difluoro substitution creates a sterically hindered and electron-deficient aromatic ring, favoring electrophilic substitution at the 4-bromo position . In contrast, Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate () exhibits increased solubility due to methoxy groups but reduced electrophilicity.

Functional Group Diversity: The introduction of a cyano group (Ethyl 3-bromo-4-cyanobenzoate, ) enhances reactivity in cross-coupling reactions, whereas an amino group () enables participation in nucleophilic or hydrogen-bonding interactions.

Biological Activity

Ethyl 2-(4-bromo-2,5-difluorophenyl)acetate (C10H10BrF2O2) is an organic compound notable for its potential biological activities, particularly in pharmacology. This compound is characterized by the presence of bromine and fluorine substituents on the phenyl ring, which significantly influence its chemical properties and reactivity. The following sections will delve into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps, including:

- Starting Materials : The synthesis begins with 4-bromo-2,5-difluorophenol and ethyl chloroacetate.

- Reagents : Common reagents include bases like sodium hydride or potassium carbonate to facilitate the esterification reaction.

- Reaction Conditions : The reaction is usually carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

The resultant compound is purified through techniques such as column chromatography or recrystallization to obtain a high yield of pure this compound.

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in pharmaceutical research:

- Antimicrobial Activity : Preliminary studies indicate that this compound has antimicrobial properties against various bacterial strains. Its halogenated structure enhances its ability to penetrate microbial cell membranes, leading to increased efficacy .

- Antifungal Properties : Research has shown that derivatives of similar compounds exhibit antifungal activity against resistant strains of Candida species. The unique structure of this compound may contribute to its potential effectiveness against such pathogens .

- Antiviral Potential : Some studies suggest that compounds with similar structural features have shown antiviral activity against HIV-1 variants. These findings imply that this compound could be explored for its antiviral properties as well .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics:

- Halogen Substituents : The presence of bromine and fluorine atoms increases lipophilicity and alters electronic properties, enhancing binding affinity to biological targets .

- Ester Functionality : The ethyl ester group contributes to the compound's solubility and bioavailability, making it more effective in biological systems.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 4-Bromo-2,5-difluorobenzoic acid | Moderate | Similar halogen substitutions but lacks ester group. |

| Ethyl 3-(4-bromo-2-fluorophenyl)acetate | High | Similar ethyl ester but fewer fluorine atoms. |

| Methyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole | Moderate | Isoxazole ring adds complexity; different functional groups. |

This table illustrates how the unique combination of bromine and fluorine in this compound contributes to its distinct biological profile.

Case Studies

- Antimicrobial Efficacy Study : A study investigating the antimicrobial effects of halogenated phenolic compounds found that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

- Antiviral Activity Assessment : In vitro assays showed that derivatives similar to this compound inhibited HIV replication in MT-4 cells with IC50 values indicating potent antiviral activity against resistant strains .

Q & A

Q. What is the recommended methodology for synthesizing Ethyl 2-(4-bromo-2,5-difluorophenyl)acetate with high yield?

The compound can be synthesized via esterification or alkylation reactions. A validated protocol involves reacting a bromo-difluorophenyl precursor (e.g., 4-bromo-2,5-difluorophenylacetic acid) with ethanol under acidic conditions. In one study, a 99% yield was achieved using a starting material (40) and anhydrous potassium carbonate in dry acetone, followed by refluxing and purification via column chromatography . Key steps include monitoring the reaction via TLC and optimizing solvent selection (e.g., DMSO for NMR characterization) to avoid side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For this compound, NMR (500 MHz, DMSO-) shows distinct peaks at δ = 7.70 (dd, 1H) and 3.73 (s, 2H), while NMR confirms the ester carbonyl at δ = 169.4 ppm . High-performance liquid chromatography (HPLC) with UV detection at 254 nm can assess purity (>97%), as validated for structurally similar halogenated phenylacetates .

Q. What are the optimal storage conditions to ensure compound stability?

Halogenated aromatic esters like this compound are sensitive to light and moisture. Storage at 0–6°C in amber glass vials under inert gas (e.g., argon) is recommended. Stability studies on analogs (e.g., 4-bromo-2,6-difluorophenylacetic acid) show degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

SAR studies should focus on modifying substituents (e.g., replacing bromine with chlorine or adjusting fluorine positions) and evaluating biological activity. For example, replacing the 4-bromo group with 4-chloro in analogs (e.g., Ethyl 4-chloro-2-fluorophenylacetate) alters electronic properties and binding affinity, as seen in kinase inhibitor research . Computational docking (e.g., using AutoDock Vina) paired with in vitro assays (e.g., IC determination) can validate hypotheses .

Q. What crystallographic techniques are suitable for resolving this compound’s structure?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is ideal. SHELX programs are robust for small-molecule crystallography, handling twinned data and high-resolution refinement. For halogenated compounds, anomalous scattering from bromine enhances phase determination . Preceding steps include growing crystals via slow evaporation in ethyl acetate/hexane mixtures, as demonstrated for related esters .

Q. How can computational methods predict reactivity or metabolic pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and predict electrostatic potential surfaces. Hirshfeld analysis on similar esters reveals dominant H···F and Br···H interactions, guiding solubility predictions . For metabolic studies, in silico tools like SwissADME predict CYP450-mediated oxidation at the ester group, consistent with experimental bioconversion data for halogenated aromatics .

Q. How should researchers address contradictory data in spectroscopic or synthetic results?

Cross-validate findings using complementary techniques. For example, if NMR suggests impurities, use mass spectrometry (HRMS) to confirm molecular ion peaks. Discrepancies in melting points (e.g., low-melting solids vs. crystalline forms) may arise from polymorphism, resolvable via differential scanning calorimetry (DSC) . Purity discrepancies (>97% vs. ~95%) in commercial batches (e.g., 4-bromo-2,6-difluorophenylacetic acid) highlight the need for in-house HPLC validation .

Q. What strategies optimize this compound’s use in bioconjugation or prodrug design?

The ester group enables hydrolysis to the carboxylic acid under physiological conditions, making it a prodrug candidate. Enzymatic cleavage studies (e.g., using porcine liver esterase) can quantify conversion rates. For bioconjugation, introduce a pendant amine or thiol via nucleophilic substitution at the bromine site, as shown in analogs like 4-bromo-2,5-difluoroaniline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.